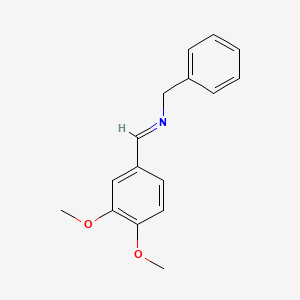

N-benzyl-1-(3,4-dimethoxyphenyl)methanimine

Description

N-Benzyl-1-(3,4-dimethoxyphenyl)methanimine is a Schiff base characterized by a benzyl group attached to the nitrogen of an imine linkage and a 3,4-dimethoxyphenyl substituent at the carbonyl-derived carbon. Its synthesis typically involves the condensation of 3,4-dimethoxybenzaldehyde with benzylamine under catalytic or photocatalytic conditions . Purification is achieved via flash column chromatography (Hexane:EtOAc, 6:4), and structural confirmation relies on ¹H NMR, with key signals at δ8.27 (N=CH), δ6.85–7.47 (aromatic protons), and δ3.88–4.73 (OCH₃ and CH₂ groups) . The 3,4-dimethoxy substituents confer strong electron-donating effects, enhancing stability and influencing reactivity in catalytic and biological applications.

Properties

IUPAC Name |

N-benzyl-1-(3,4-dimethoxyphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-18-15-9-8-14(10-16(15)19-2)12-17-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLJPXRIJLPIOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

Nucleophilic Addition-Elimination Synthesis

The most direct and commonly employed method for preparing N-benzyl-1-(3,4-dimethoxyphenyl)methanimine involves the condensation reaction between 3,4-dimethoxybenzaldehyde and benzylamine. This synthesis proceeds through a nucleophilic addition-elimination mechanism.

Standard Procedure

The synthesis can be performed using the following procedure:

- A mixture of 3,4-dimethoxybenzaldehyde (1 equivalent) and benzylamine (1 equivalent) is dissolved in ethanol.

- The reaction mixture is heated in a silicon bath at 85°C with stirring for approximately 1.5 hours.

- After the reaction is complete, ethanol is removed under vacuum, resulting in an oil that corresponds to the imine product.

- The product can be purified by recrystallization if necessary.

Detailed Reaction Mechanism

The synthesis of this compound proceeds by a nucleophilic addition-elimination process:

- Nucleophilic Addition : The nucleophilic nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde.

- Protonation : The resulting alkoxide intermediate is protonated by the solvent (ethanol).

- Deprotonation : The ammonium ion formed is subsequently deprotonated by an ethoxy group to form a neutral tetrahedral intermediate (carbinolamine).

- Elimination : Water is eliminated from the carbinolamine through the nucleophilic attack of the lone pair of electrons on nitrogen, leading to the formation of a protonated imine.

- Final Deprotonation : The proton is removed by ethoxy to form the final imine product.

Ethanol serves as an acid catalyst in this reaction, donating a proton to the initial reactants and recovering it at the end of the reaction.

Alternative Solvent Systems

While ethanol is the most commonly used solvent for this reaction, alternative solvent systems can be employed:

Table 1: Solvent Systems for this compound Synthesis

| Solvent | Reaction Temperature (°C) | Reaction Time (h) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Ethanol | 85 | 1.5 | None | >95 |

| Toluene | 110 | 10-12 | p-Toluenesulfonic acid | >90 |

| Methanol | 65 | 2-3 | None | >90 |

| Dichloromethane | 40 | 24 | Molecular sieves | 85-90 |

When toluene is used as the solvent, water formed during the reaction can be removed azeotropically using a Dean-Stark apparatus, which drives the equilibrium toward product formation.

One-Pot Reductive Amination

This compound can also be prepared as an intermediate in one-pot reductive amination procedures. In this approach, the imine is formed in situ and subsequently reduced to the corresponding amine.

Procedure

- 3,4-Dimethoxybenzaldehyde (1 equivalent) and benzylamine (1.1 equivalents) are combined in a suitable solvent (typically methanol or ethanol).

- The mixture is stirred at room temperature for 1-2 hours to form the imine intermediate.

- A reducing agent, such as sodium borohydride or sodium cyanoborohydride, is then added to the reaction mixture.

- The reaction is continued for several hours to complete the reduction.

This method is particularly useful when the target compound is the corresponding amine rather than the imine itself.

Analysis and Characterization

Spectroscopic Analysis

This compound can be characterized using various spectroscopic techniques, with infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy being the most common.

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in the compound:

Table 2: Characteristic IR Bands of this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=N stretch | 1690-1590 | Strong |

| Aromatic C=C | 1600-1400 | Medium-Strong |

| C-O-C stretch (methoxy) | 1260-1240 | Strong |

| Aromatic C-H stretch | 3100-3000 | Weak |

| Aliphatic C-H stretch | 2950-2850 | Medium |

The formation of the imine can be confirmed by the presence of a strong band at 1690-1590 cm⁻¹, corresponding to the C=N stretching vibration. The absence of bands at 3400-3380 cm⁻¹ (N-H stretch of primary amine) and 1740-1725 cm⁻¹ (C=O stretch of aldehyde) confirms the purity of the imine product.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy is particularly useful for confirming the structure of this compound:

Table 3: Characteristic ¹H NMR Signals of this compound

| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| HC=N | 8.2-8.3 | Singlet | 1H |

| Aromatic protons | 6.7-7.5 | Multiplet | 8H |

| -OCH₃ | 3.8-3.9 | Singlet | 6H |

| -CH₂-N | 4.7-4.8 | Singlet | 2H |

The absence of signals at 9-10 ppm (aldehyde proton) and 1.5-4 ppm (amine proton) in the ¹H NMR spectrum confirms the complete conversion of the starting materials to the imine product.

Physical Properties

This compound typically appears as a colorless to pale yellow oil or crystalline solid, depending on the purity and isolation conditions.

Table 4: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇NO₂ |

| Molecular Weight | 255.32 g/mol |

| Physical State | Oil/Solid |

| Color | Colorless to pale yellow |

| Solubility | Soluble in organic solvents (ethanol, dichloromethane, etc.) |

| Melting Point | 45-48°C (when crystallized) |

Applications

Synthetic Intermediate

This compound serves as a valuable intermediate in organic synthesis, particularly in:

Preparation of Heterocyclic Compounds : The imine can undergo various cycloaddition reactions to form heterocyclic compounds such as azetidines.

Ruthenium Complexation : The compound can act as a ligand in the preparation of ruthenium cyclometallated compounds, which have applications in catalysis and materials science.

Coordination Chemistry

Due to the presence of the nitrogen donor atom in the imine group, this compound can function as a ligand in the preparation of various metal complexes. These complexes may exhibit interesting catalytic, magnetic, or optical properties.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-benzyl-1-(3,4-dimethoxyphenyl)methanimine can undergo oxidation reactions to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form secondary amines using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Oximes or nitriles.

Reduction: Secondary amines.

Substitution: Corresponding substituted imines or amines.

Scientific Research Applications

Chemistry: N-benzyl-1-(3,4-dimethoxyphenyl)methanimine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-1-(3,4-dimethoxyphenyl)methanimine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Electronic Properties and Reactivity

N-Benzyl-1-(4-Methoxyphenyl)Methanimine ()

- Structural Difference : Lacks the 3-methoxy group, reducing electron-donating capacity.

- Reactivity: Serves as an intermediate in N-methylation reactions.

1-(Benzo[d][1,3]Dioxol-5-yl)-N-Benzylmethanimine (Compound 13, )

- Structural Difference : Replaces 3,4-dimethoxyphenyl with a 1,3-benzodioxole ring.

- Electronic Impact : The dioxolane ring provides similar electron-donating effects but introduces steric constraints. This may reduce solubility in polar solvents compared to the dimethoxy analogue .

N-2-(3,4-Dimethoxyphenyl)EthylMethanimine ()

- Structural Difference : Substitutes benzyl with a pentafluorophenyl group.

- Reactivity : The electron-withdrawing fluorine atoms increase electrophilicity, making this compound more reactive in polar reactions. Contrastingly, the dimethoxy analogue’s electron-rich aromatic system favors participation in radical or oxidative processes .

Impact of Oxidation State: Methanimine vs. Methanimine Oxide

(E)-N-(3,4-Dimethoxybenzyl)-1-(3,4-Dimethoxyphenyl)Methanimine Oxide (Compound 11, )

- Structural Difference : Incorporates an N-oxide group.

- Physicochemical Properties: Higher polarity increases melting point (127–129°C vs. liquid/semi-solid for non-oxidized forms) and solubility in polar solvents.

N-(3,4-Dichlorobenzyl)-1-(3,4-Dimethoxyphenyl)Methanamine (Compound 9r, )

- Structural Difference : Reduced imine to amine and substitution with 3,4-dichloro groups.

Comparative Physicochemical Data

Biological Activity

N-benzyl-1-(3,4-dimethoxyphenyl)methanimine (CAS No. 33859-00-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and research findings related to its biological activity.

Chemical Structure and Properties

This compound features a benzyl group attached to an imine structure with a phenyl ring that contains two methoxy groups. This unique structure enhances its solubility and reactivity, making it a subject of various biological studies.

Molecular Formula : CHN\O

Molecular Weight : Approximately 259.34 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

- Enzyme Inhibition : It has been identified as a potential monoamine oxidase inhibitor , which may influence neurotransmitter levels in the brain, thereby impacting mood and behavior.

- Cell Signaling Modulation : The compound can modulate cell signaling pathways, affecting gene expression and cellular metabolism.

- Reactive Oxygen Species Generation : Interaction with amine oxidases leads to the formation of reactive oxygen species, which can participate in various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer properties, potentially acting against various cancer cell lines by inducing apoptosis in a dose-dependent manner .

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction |

| U-937 | 2.41 | Cell cycle arrest |

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, with studies indicating significant activity against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

- Anticancer Activity :

-

Neuropharmacology :

- Research focused on its role as a monoamine oxidase inhibitor revealed that it could increase levels of critical neurotransmitters such as serotonin and dopamine, suggesting potential applications in treating mood disorders.

-

Mechanistic Insights :

- Further investigations into its mechanism revealed that the compound interacts with specific receptors and enzymes, altering their activity and leading to a biological response.

Comparison with Related Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-benzyl-1-(4-methoxyphenyl)methanimine | Structure | Different methoxy positioning affects activity |

| N-benzyl-1-(3,4-dichlorophenyl)methanimine | Structure | Chlorine substituents may enhance reactivity |

Q & A

Q. What are the established synthetic routes for N-benzyl-1-(3,4-dimethoxyphenyl)methanimine, and what experimental parameters influence yield?

A common method involves the condensation of 3,4-dimethoxybenzaldehyde with benzylamine under reflux in a polar aprotic solvent (e.g., methanol or ethanol). Acid catalysis (e.g., acetic acid) or dehydrating agents (molecular sieves) can enhance imine formation. Key parameters include:

- Stoichiometry : A 1:1 molar ratio of aldehyde to amine minimizes side products.

- Reaction Time : Typically 4–12 hours under reflux.

- Workup : Removal of water via azeotropic distillation or desiccants improves yield .

- Characterization : Confirm product purity via TLC (Rf ~0.6 in 10% MeOH/CH₂Cl₂) and NMR (δ 8.32 ppm for N=CH proton in H NMR) .

Q. How is the structure of this compound validated experimentally?

- H and C NMR : Key signals include the imine proton (δ 8.32 ppm) and methoxy groups (δ 3.81–3.88 ppm). Aromatic protons appear as multiplets (δ 6.73–7.46 ppm) .

- FT-IR : Stretching vibrations for C=N (1620–1680 cm⁻¹) and methoxy C-O (1250–1050 cm⁻¹) confirm functional groups .

- X-ray Crystallography : For crystalline derivatives, unit cell parameters (e.g., monoclinic ) and bond angles resolve stereochemical ambiguities .

Q. What biological activities have been reported for this compound?

- Antimicrobial Activity : Derivatives like (E)-N-benzyl-1-(3,4-dimethoxyphenyl)methanimine oxide show moderate inhibition against Gram-positive bacteria (e.g., S. aureus) via membrane disruption or enzyme inhibition .

- Enzyme Modulation : Structural analogs interact with pteridine reductase-1 (PTR1), a target in trypanosomatid infections, by competitive inhibition ( values in µM range) .

Advanced Research Questions

Q. How can synthetic yield be optimized when scaling up this compound?

- Solvent Selection : Tert-butanol and cyclohexanol suppress byproduct formation (e.g., transfer hydrogenation) compared to isopropanol .

- Catalysis : Palladium catalysts (e.g., Pd/C) improve cyclization efficiency in related pyrrolopyrazine derivatives .

- Temperature Control : Lower temperatures (25–40°C) reduce decomposition of sensitive intermediates.

Q. How do researchers resolve contradictions in reported biological activity data?

- Assay Standardization : Use consistent cell lines (e.g., MIA PaCa-2 for antiproliferative studies) and nutrient conditions to minimize variability .

- Structural Comparisons : Analogues with 3,4-dichlorophenyl substitutions (e.g., compound 9r ) may exhibit enhanced activity due to increased lipophilicity (logP >3.9) .

- Mechanistic Profiling : Pair enzyme inhibition assays (e.g., PTR1) with cellular autophagy modulation studies to clarify dual mechanisms .

Q. What strategies are employed to analyze stability under varying storage conditions?

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months and monitor degradation via HPLC.

- Light Sensitivity : UV/Vis spectroscopy (λmax ~255 nm) detects photodegradation products .

- Formulation : Lyophilization or storage in amber vials at -20°C extends shelf life (>5 years) .

Q. How are computational methods applied to study its mechanism of action?

Q. What synthetic modifications enhance its research applicability?

- Oxidation : Treat with m-CPBA to generate nitrone derivatives (e.g., methanimine oxides) for studying radical scavenging .

- Functionalization : Introduce fluorinated groups (e.g., -CF₃) via Suzuki coupling to improve bioavailability (logP adjustments) .

Key Methodological Recommendations

- Synthesis : Prioritize tert-butanol as a solvent to avoid transfer hydrogenation side reactions .

- Characterization : Combine XRD with H/C NMR for unambiguous structural confirmation .

- Biological Testing : Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.